4-Bromo-N-(cyclopropylmethyl)-3,5-difluoroaniline is an organic compound classified as an aniline derivative. It features a bromine atom and two fluorine atoms attached to a phenyl ring, along with a cyclopropylmethyl substituent on the nitrogen atom. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science.
4-Bromo-N-(cyclopropylmethyl)-3,5-difluoroaniline belongs to the class of halogenated anilines, which are often used as intermediates in organic synthesis. Its unique structure allows it to participate in a variety of chemical reactions.
The synthesis of 4-Bromo-N-(cyclopropylmethyl)-3,5-difluoroaniline typically involves several key steps:
The molecular formula of 4-Bromo-N-(cyclopropylmethyl)-3,5-difluoroaniline is , with a molecular weight of approximately 262.09 g/mol.
C1CC1CNC2=C(C=C(C=C2Br)F)F
XXBGKDNHTAOUBO-UHFFFAOYSA-N
The structure features:
4-Bromo-N-(cyclopropylmethyl)-3,5-difluoroaniline can undergo several chemical transformations:
The mechanism of action for 4-Bromo-N-(cyclopropylmethyl)-3,5-difluoroaniline involves its interaction with biological targets, potentially affecting specific enzymes or receptors due to the presence of halogen substituents and the cyclopropylmethyl group. These structural features enhance its binding affinity and selectivity, which is crucial for its biological activity in drug discovery contexts.
4-Bromo-N-(cyclopropylmethyl)-3,5-difluoroaniline has several significant applications:
This compound's versatility makes it a valuable asset in both academic research and industrial applications, contributing to advancements in various scientific fields.
CAS No.: 2183440-44-8
CAS No.: 131123-56-3
CAS No.:
CAS No.:
CAS No.: 2097893-81-5
CAS No.: 1706135-57-0